5-((2-(1H-Imidazol-2-yl)ethyl)amino)-4-bromo-2-methylpyridazin-3(2H)-one

Beschreibung

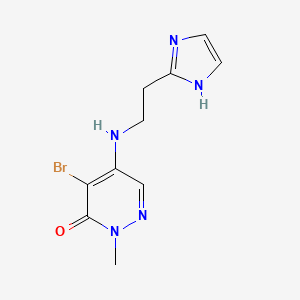

This compound features a pyridazin-3(2H)-one core substituted at position 4 with bromine and at position 5 with a 2-(1H-imidazol-2-yl)ethylamino group. The methyl group at position 2 enhances steric stability, while the bromine atom introduces electronic effects that may influence reactivity or binding interactions.

Eigenschaften

IUPAC Name |

4-bromo-5-[2-(1H-imidazol-2-yl)ethylamino]-2-methylpyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O/c1-16-10(17)9(11)7(6-15-16)12-3-2-8-13-4-5-14-8/h4-6,12H,2-3H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUPZZWFQMUENO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C=N1)NCCC2=NC=CN2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(1H-Imidazol-2-yl)ethyl)amino)-4-bromo-2-methylpyridazin-3(2H)-one typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.

Coupling Reaction: The final step involves coupling the imidazole derivative with the brominated pyridazine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

5-((2-(1H-Imidazol-2-yl)ethyl)amino)-4-bromo-2-methylpyridazin-3(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

The compound features a pyridazinone core substituted with a bromo group and an imidazole-containing side chain, which may contribute to its biological activity.

Anticancer Activity

Recent studies have investigated the potential of 5-((2-(1H-Imidazol-2-yl)ethyl)amino)-4-bromo-2-methylpyridazin-3(2H)-one as an anticancer agent. The imidazole moiety is known for its role in various biological processes and may enhance the compound's interaction with cellular targets.

Case Study: In Vitro Analysis

A study conducted on human cancer cell lines demonstrated that this compound exhibits cytotoxic effects, leading to apoptosis in specific cancer types. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various pathogens. The presence of the imidazole ring is associated with enhanced activity against bacteria and fungi.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 10 µg/mL |

Neurological Applications

There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies indicate that it can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study: Neuroprotective Effects

In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive functions. The exact mechanisms are under investigation but may involve antioxidant properties and modulation of neuroinflammatory responses.

Drug Development

The compound's unique structure makes it a candidate for further modifications aimed at enhancing its pharmacological properties. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and selectivity.

Wirkmechanismus

The mechanism of action of 5-((2-(1H-Imidazol-2-yl)ethyl)amino)-4-bromo-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity, while the pyridazine ring can interact with receptor sites, modulating their function .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Pyridinylimidazole Derivatives

Compound 6 (2-((4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1H-imidazol-2-yl)thio)ethan-1-ol) from shares a pyridinylimidazole scaffold. Key differences include:

- Substituents : Fluorine atoms at the phenyl and pyridine rings vs. bromine and methyl groups in the target compound. Fluorine’s electronegativity enhances binding affinity in enzyme inhibitors (e.g., p38α MAP kinase), while bromine’s larger size may alter steric interactions .

Benzimidazole Derivatives

CAS 880447-06-3 () contains a benzimidazol-2-yl group linked to a dihydropyrrol-3-one core. Comparisons include:

- Aromaticity: The benzimidazole in CAS 880447-06-3 is bicyclic and planar, favoring intercalation or π-π stacking, whereas the target’s monocyclic imidazole may offer greater conformational flexibility .

- Molecular Weight : The target compound (estimated molecular weight ~300–350 g/mol) is lighter than CAS 880447-06-3 (369.2 g/mol), suggesting differences in membrane permeability or solubility .

5-Oxo-Imidazole Derivatives

highlights 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones. These analogs share a ketone group but differ in:

- Core Heterocycle: Pyrazol-3(2H)-one vs. pyridazin-3(2H)-one. Pyridazinones are less common in drug discovery but exhibit unique electronic profiles due to their nitrogen arrangement.

- Biological Activity: The 5-oxo-imidazole derivatives in show antimicrobial activity, implying that the target compound’s imidazole and pyridazinone groups may also confer bioactivity, though this remains speculative without direct data .

Data Table: Comparative Analysis of Structural Features

Biologische Aktivität

5-((2-(1H-Imidazol-2-yl)ethyl)amino)-4-bromo-2-methylpyridazin-3(2H)-one is a heterocyclic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features both imidazole and pyridazine rings, which contribute to its unique pharmacological properties. Research into its biological activity has primarily focused on its interactions with various molecular targets, including enzymes and receptors.

Chemical Structure and Properties

The compound can be described by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrN5O |

| Molecular Weight | 298.14 g/mol |

| InChI | InChI=1S/C10H12BrN5O/c1-16-10(17)9(11)7(6-15-16)12-3-2-8-13-4-5-14-8/h4-6,12H,2-3H2,1H3,(H,13,14) |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, thereby inhibiting their activity. This property is significant in the context of therapeutic applications targeting metalloproteins.

- Receptor Modulation : The pyridazine moiety may interact with various receptor sites, influencing their function and potentially leading to therapeutic effects in conditions like cancer or inflammation.

Anti-Cancer Activity

Recent studies have demonstrated the anti-cancer potential of this compound through various mechanisms:

- Induction of Apoptosis : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, evidenced by chromatin condensation and externalization of phosphatidylserine. For instance, a study involving human cancer xenografts indicated that treatment with the compound led to significant tumor growth inhibition without considerable toxicity to normal tissues.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses .

Case Study 1: Tumor Xenograft Model

In a study involving nude mice bearing human cancer xenografts, administration of this compound resulted in a marked reduction in tumor size compared to control groups. Molecular analysis revealed activation of apoptotic pathways, including increased levels of cleaved caspases and PARP .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the compound's interaction with specific enzymes involved in metabolic pathways. The results indicated that it effectively inhibited certain enzymes linked to cancer metabolism, suggesting potential utility as a therapeutic agent in oncology .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1H-Imidazol-2-yl)ethylamine | Lacks pyridazine ring | Moderate enzyme inhibition |

| 4-Bromo-2-methylpyridazine | Lacks imidazole moiety | Limited receptor interaction |

| 5-((2-(1H-Imidazol-2-yl)ethyl)amino)-4-bromo | Contains both imidazole and pyridazine | Strong enzyme inhibition and receptor modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.